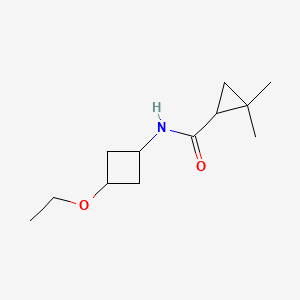![molecular formula C14H18N4O2 B7337534 N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7337534.png)
N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide, also known as ETC-159, is a small molecule inhibitor of the hedgehog (Hh) signaling pathway. The Hh signaling pathway is involved in the regulation of cell growth and differentiation, and its dysregulation has been implicated in various types of cancer. ETC-159 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
作用機序
N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide inhibits the Hh signaling pathway by binding to and inhibiting the activity of Smoothened (SMO), a transmembrane protein that is a key component of the pathway. Inhibition of SMO prevents the activation of downstream targets of the pathway, including the transcription factors GLI1 and GLI2, which are involved in the regulation of cell growth and differentiation. Inhibition of the Hh signaling pathway by this compound leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well tolerated and has shown dose-dependent inhibition of the Hh signaling pathway. This compound has also been shown to inhibit the growth of cancer cells in vivo, both as a single agent and in combination with other anticancer agents.
実験室実験の利点と制限
The advantages of using N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide in lab experiments include its potent and selective inhibition of the Hh signaling pathway, its favorable pharmacokinetic profile, and its ability to inhibit the growth of cancer cells both in vitro and in vivo. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the research and development of N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of various types of cancer. Another direction is the investigation of its potential use in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, the development of more potent and selective inhibitors of the Hh signaling pathway based on the structure of this compound is an area of active research. Finally, the elucidation of the mechanisms of resistance to this compound and the development of strategies to overcome resistance are important areas of future research.
合成法
The synthesis of N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves several steps. The starting material is 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, which is reacted with cyclobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with ethyl chloroformate to introduce the ethoxycarbonyl group at the nitrogen atom of the cyclobutyl ring. The final step involves the reduction of the carbonyl group to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
科学的研究の応用
N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence.
特性
IUPAC Name |
N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-12-6-11(7-12)15-14(19)10-4-5-13-17-16-9(2)18(13)8-10/h4-5,8,11-12H,3,6-7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIXIGZLDUFCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)NC(=O)C2=CN3C(=NN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7337455.png)
![(2R,4R)-1-acetyl-4-hydroxy-N-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7337456.png)
![[(2S)-2-methyl-4-(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)piperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7337471.png)
![2-(3-methylphenoxy)-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7337477.png)
![(3-ethoxyphenyl)-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337483.png)
![[(1R,2R)-2-ethylcyclopropyl]-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337489.png)
![N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B7337505.png)
![[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B7337513.png)
![(5-methylfuran-2-yl)-[(2R)-2-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337518.png)

![[(2R)-2-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7337529.png)
![1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-[(3S)-2-oxopiperidin-3-yl]urea](/img/structure/B7337530.png)

![N-(3-ethoxycyclobutyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7337563.png)
